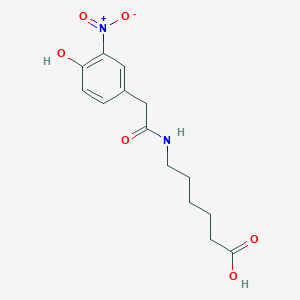

4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

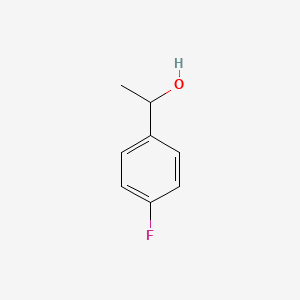

6-[(4-hydroxy-3-nitrophenyl)acetamido]caproic acid is an N-acylamino acid consisting of 6-aminohexanoic acid bearing an N-(4-hydroxy-3-nitrophenyl)acetyl substituent. It is a N-acyl-amino acid and a member of 2-nitrophenols. It derives from a 6-aminohexanoic acid. It is a conjugate acid of a 6-[(4-hydroxy-3-nitrophenyl)acetamido]caproate.

科学的研究の応用

Meta-analysis of Cardiac Surgery Antifibrinolytics

4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid (also known as epsilon-aminocaproic acid or EACA) is primarily recognized in the context of cardiac surgery. A meta-analysis indicated that EACA effectively reduces total blood loss and transfusion requirements, comparable to aprotinin, making it a cost-effective alternative for reducing hemorrhage during cardiac surgery (Munoz et al., 1999).

Pediatric Surgery and Craniofacial Applications

In pediatric surgery, particularly in craniofacial procedures, EACA has shown promise. A systematic review found that EACA, among other antifibrinolytics, effectively reduced perioperative blood loss and transfusion volume without increasing the risk of adverse events (Basta, Stricker, & Taylor, 2012).

EACA in Orthopedic Procedures

A comparative meta-analysis between EACA and tranexamic acid in hip and knee arthroplasty showed that EACA is associated with more blood loss than tranexamic acid. However, there were no significant differences in transfusion rates or other postoperative outcomes, indicating its potential utility in these procedures (Liu, Li, Shen, & Zhang, 2020).

Hemostatic Applications in Dental Procedures

In dental extractions for anticoagulated patients, EACA has been effectively used as a hemostatic mouthwash, controlling localized bleeding without the need for stopping anticoagulant therapy (Patatanian & Fugate, 2006).

Safety and Efficacy in Cardiac and Other Surgeries

EACA has been consistently reported to reduce blood loss and transfusion requirements in cardiac and other major surgeries. Its safety profile and efficacy in reducing transfusion rates and blood loss are well-documented in various systematic reviews and meta-analyses (Wang, Zheng, & Jiang, 2015).

特性

CAS番号 |

10463-23-7 |

|---|---|

分子式 |

C14H18N2O6 |

分子量 |

310.3 g/mol |

IUPAC名 |

6-[[2-(4-hydroxy-3-nitrophenyl)acetyl]amino]hexanoic acid |

InChI |

InChI=1S/C14H18N2O6/c17-12-6-5-10(8-11(12)16(21)22)9-13(18)15-7-3-1-2-4-14(19)20/h5-6,8,17H,1-4,7,9H2,(H,15,18)(H,19,20) |

InChIキー |

XAYGJFACOIKJCT-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1CC(=O)NCCCCCC(=O)O)[N+](=O)[O-])O |

正規SMILES |

C1=CC(=C(C=C1CC(=O)NCCCCCC(=O)O)[N+](=O)[O-])O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,4S,5R,6R)-2-[(2S,3S,4S,5S,6S)-2-[3-[[5-[[1-[[2-[4-[4-[[4-amino-6-[3-(4-aminobutylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B1199364.png)

![4-bromo-N-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-hydroxyethyl)benzamide](/img/structure/B1199375.png)